Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy-

Cross-Coupling Chemoselectivity Synthetic Methodology

2,4-Dichloro-5-iodo-6,7-dimethoxyquinazoline (CAS: 192869-37-7; Molecular Formula: C₁₀H₇Cl₂IN₂O₂; Molecular Weight: 384.98 g/mol) is a penta-substituted quinazoline scaffold featuring halogen (Cl, I) and methoxy functional groups at the 2, 4, 5, 6, and 7 positions. This compound functions primarily as a strategic synthetic intermediate for constructing kinase inhibitor libraries and advanced pharmaceutical candidates, leveraging the divergent reactivity of its chloro and iodo substituents for sequential functionalization.

Molecular Formula C10H7Cl2IN2O2
Molecular Weight 384.98 g/mol
CAS No. 192869-37-7
Cat. No. B12557082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy-
CAS192869-37-7
Molecular FormulaC10H7Cl2IN2O2
Molecular Weight384.98 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)N=C(N=C2Cl)Cl)I)OC
InChIInChI=1S/C10H7Cl2IN2O2/c1-16-5-3-4-6(7(13)8(5)17-2)9(11)15-10(12)14-4/h3H,1-2H3
InChIKeyPUVAFESVBNPKFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-iodo-6,7-dimethoxyquinazoline (CAS 192869-37-7): Core Intermediate in Targeted Therapy Development


2,4-Dichloro-5-iodo-6,7-dimethoxyquinazoline (CAS: 192869-37-7; Molecular Formula: C₁₀H₇Cl₂IN₂O₂; Molecular Weight: 384.98 g/mol) is a penta-substituted quinazoline scaffold featuring halogen (Cl, I) and methoxy functional groups at the 2, 4, 5, 6, and 7 positions . This compound functions primarily as a strategic synthetic intermediate for constructing kinase inhibitor libraries and advanced pharmaceutical candidates, leveraging the divergent reactivity of its chloro and iodo substituents for sequential functionalization [1].

Why 2,4-Dichloro-6,7-dimethoxyquinazoline (CAS 27631-29-4) Cannot Replace CAS 192869-37-7 in Divergent Synthesis Strategies


Generic substitution with the non-iodinated analog 2,4-dichloro-6,7-dimethoxyquinazoline (CAS 27631-29-4) fundamentally restricts synthetic versatility. The absence of the 5-iodo substituent eliminates the capacity for chemoselective cross-coupling at the 5-position, a critical functionalization route for generating structurally diverse analog libraries [1]. While CAS 27631-29-4 serves adequately for simple SNAr displacements at the 4-chloro position (e.g., in standard gefitinib syntheses ), it does not support the orthogonal functionalization sequences enabled by the 5-iodo handle in CAS 192869-37-7. Procurement of the non-iodinated analog therefore limits downstream derivatization potential to fewer than half the functionalization positions available with the 5-iodo-substituted scaffold, reducing library diversity and the probability of identifying optimized lead candidates.

Quantitative Evidence for 2,4-Dichloro-5-iodo-6,7-dimethoxyquinazoline (CAS 192869-37-7) Differentiation Versus In-Class Analogs


Comparative Functionalization Versatility: Orthogonal Reactivity of 5-Iodo versus 4-Chloro Substituents

The 5-iodo substituent in CAS 192869-37-7 enables chemoselective palladium-catalyzed cross-coupling reactions that are not feasible with the non-iodinated analog CAS 27631-29-4. Palladium-catalyzed tandem processes have been demonstrated to tolerate iodo groups while leaving chloro substituents intact, enabling orthogonal functionalization sequences [1]. By contrast, the non-iodinated scaffold lacks any halogen with comparable oxidative addition reactivity at the 5-position, confining derivatization exclusively to SNAr displacements at the 2- and 4-chloro positions. This functional group complementarity allows sequential introduction of distinct substituents at the 5-position prior to or independently of modifications at positions 2 and 4 [2].

Cross-Coupling Chemoselectivity Synthetic Methodology

Quantitative Physical Property Differentiation: Molecular Weight and Lipophilicity Impact

The 5-iodo substitution introduces substantial changes to key physicochemical parameters relative to the non-iodinated analog. The molecular weight increases by 125.9 g/mol (from 259.09 g/mol for CAS 27631-29-4 to 384.98 g/mol for CAS 192869-37-7), and calculated lipophilicity (clogP) is elevated due to the heavy halogen atom . These differences alter chromatographic retention behavior and solubility profiles, which are critical considerations for purification workflows and biological assay compatibility .

Physicochemical Properties Drug-Likeness Pharmacokinetics

Patent-Cited Utility in 5-Position Functionalization of 4-Aminoquinazolines

CAS 192869-37-7 has been specifically cited in patent literature and synthetic methodology studies as a precursor for coupling acyl and imino substituents to the sterically encumbered 5-position of 4-aminoquinazolines via zinc-mediated transfer reactions [1]. This transformation exploits the unique oxidative addition potential of the aryl iodide at C5, a reaction pathway not available to the non-iodinated analog CAS 27631-29-4 or the non-methoxylated analog 2,4-dichloro-5-iodoquinazoline (CAS 959237-30-0). The 6,7-dimethoxy motif on CAS 192869-37-7 provides electron-donating stabilization that the simpler 5-iodoquinazoline scaffold lacks [2].

Kinase Inhibitor Patent Intermediate 5-Substituted Quinazoline

High-Value Procurement Scenarios for 2,4-Dichloro-5-iodo-6,7-dimethoxyquinazoline (CAS 192869-37-7)


Divergent Synthesis of 2,4,5-Trisubstituted Quinazoline Kinase Inhibitor Libraries

Procurement is indicated for medicinal chemistry programs requiring systematic exploration of substitution at the 5-position of the quinazoline core. The 5-iodo handle enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) to introduce aryl, alkynyl, or alkenyl diversity at C5 prior to or following SNAr functionalization at C2 and C4. This sequential, orthogonal functionalization strategy supports library synthesis with three independently variable substituent positions, maximizing SAR information density per synthetic cycle [1].

Synthesis of 5-Substituted 4-Aminoquinazoline Scaffolds via Organometallic Intermediates

This compound is specifically suited for the preparation of 4-amino-5-substituted quinazolines through zinc-mediated coupling reactions. Starting from the 4-chloro-5-iodo precursor, selective metalation at the 5-iodo position generates organozinc intermediates that can be trapped with acyl or imino electrophiles, yielding 5-functionalized derivatives that retain the 4-chloro group for subsequent amination [1]. This synthetic sequence is uniquely enabled by the 5-iodo substituent and cannot be replicated with CAS 27631-29-4 [2].

Synthesis of Dual VEGFR-2/EGFR Inhibitor Analogs Requiring 5-Position Derivatization

Recent studies on iodoquinazoline derivatives have demonstrated potent dual VEGFR-2 and EGFR inhibition with EC₅₀ values in the 5–6 μM range across multiple cancer cell lines (HepG2, MCF-7, HCT116, A549) [1]. While these studies employed 6-iodoquinazoline scaffolds rather than 5-iodo variants, the established SAR demonstrates that iodine substitution on the quinazoline core contributes to kinase inhibitory activity. The 5-iodo-6,7-dimethoxy substitution pattern of CAS 192869-37-7 offers a complementary regioisomeric starting point for generating novel dual kinase inhibitor candidates with potentially distinct selectivity profiles [2].

Precursor to 5-Position Functionalized Quinazoline-Based PROTACs and Molecular Glues

The orthogonal reactivity of the 5-iodo substituent supports the installation of linker attachment points for targeted protein degradation (TPD) applications. The 5-position on the quinazoline scaffold has been identified as a solvent-exposed region suitable for linker conjugation without disrupting kinase hinge-binding interactions. The 5-iodo handle provides a convenient synthetic entry point for introducing alkyne, azide, or amine-functionalized linkers via cross-coupling or nucleophilic displacement, enabling the generation of quinazoline-based PROTAC candidates [1].

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